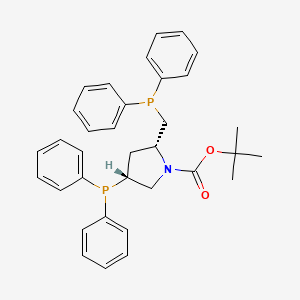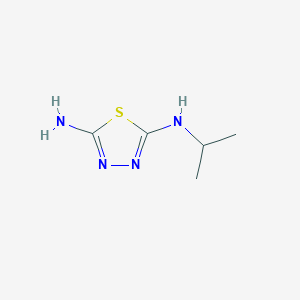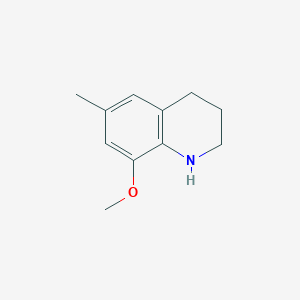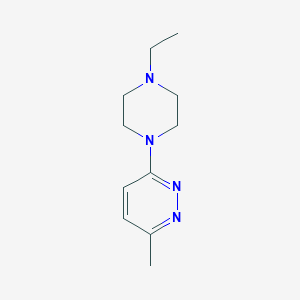
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives and diphenylphosphine.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Protection and Deprotection: The t-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis and is later removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Transition metal catalysts such as palladium or platinum
Substitution: Nucleophiles such as alkyl halides or aryl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is used as a ligand in asymmetric catalysis. It helps in the formation of chiral products with high enantioselectivity.
Biology
The compound’s role in biology is primarily related to its use in the synthesis of biologically active molecules. It can be used to create chiral intermediates for pharmaceuticals.
Medicine
In medicine, the compound is valuable for the synthesis of drugs that require specific chiral configurations. Its use in asymmetric synthesis helps in the production of enantiomerically pure drugs.
Industry
Industrially, the compound is used in the large-scale synthesis of fine chemicals and pharmaceuticals. Its ability to facilitate asymmetric reactions makes it a valuable tool in the production of high-value products.
Mécanisme D'action
The mechanism by which (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(+)-2-(Diphenylphosphinomethyl)pyrrolidine
- (S)-(-)-2-(Diphenylphosphinomethyl)pyrrolidine
- (R,R)-(+)-1,2-Bis(diphenylphosphino)ethane (DPPE)
Uniqueness
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both phosphine and Boc-protected amine groups. This combination allows it to facilitate a wide range of asymmetric reactions with high selectivity and efficiency.
Propriétés
Formule moléculaire |
C34H37NO2P2 |
|---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
tert-butyl (2R,4R)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m1/s1 |
Clé InChI |
BFMKBYZEJOQYIM-WXGMZPBLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
